

SNS-314 Drug Profile & Quantitative Data

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Compound Focus: Sns-314

CAS No.: 1057249-41-8

Cat. No.: S548312

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The following table summarizes the core biochemical data for **SNS-314**, which is crucial for understanding its potential selectivity [1] [2].

Property	Description
Drug Name	SNS-314
Modality	Small Molecule
Primary Target	Aurora Kinases A, B, and C
Mechanism of Action	Potent and selective inhibitor of Aurora kinases A, B, and C. It disrupts mitotic spindle formation, prevents cytokinesis, and leads to endoreduplication and cell death.
Investigated Condition	Advanced solid tumors
Development Status	Investigational (Phase 1 clinical studies completed)

The table below details its potency (IC50 values) against the Aurora kinase family [2].

Kinase Target	Potency (IC50)
Aurora Kinase C	3 nM
Aurora Kinase A	9 nM
Aurora Kinase B	31 nM

Experimental Guidance for Toxicity Assessment

Since **SNS-314** is designed to target dividing cells, its potential toxicity to normal cells is likely tied to **proliferating tissues** (e.g., bone marrow, gastrointestinal mucosa, hair follicles) [1]. Here are methodologies to evaluate this.

In Vitro Cytotoxicity and Selectivity Assessment

This protocol helps compare the drug's effect on cancer versus non-cancerous cells to establish a selectivity index [2].

- **Cell Lines:**
 - **Cancer Models:** Use relevant cancer cell lines, such as HCT116 (colorectal carcinoma).
 - **Normal Cell Controls:** Use non-transformed, proliferating control cell lines (e.g., HaCaT, HEK293T, CRL-7250, NIH-3T3) [3].
- **Dosing:**
 - Prepare a serial dilution of **SNS-314**. A tested concentration range can be from 0 to 125 nM [2].
 - Use DMSO as a vehicle control.
- **Incubation and Analysis:**
 - Treat cells for a set period (e.g., 48-72 hours).
 - Assess cell viability using assays like **CellTiter-Blue** or **CellTiter-Glo** to measure metabolic activity or intracellular ATP.
 - Calculate the **Area Under the dose-response Curve (AUC)**. A lower AUC indicates greater effectiveness. Compare the AUC of cancer cells to normal cells to identify a therapeutic window [3].

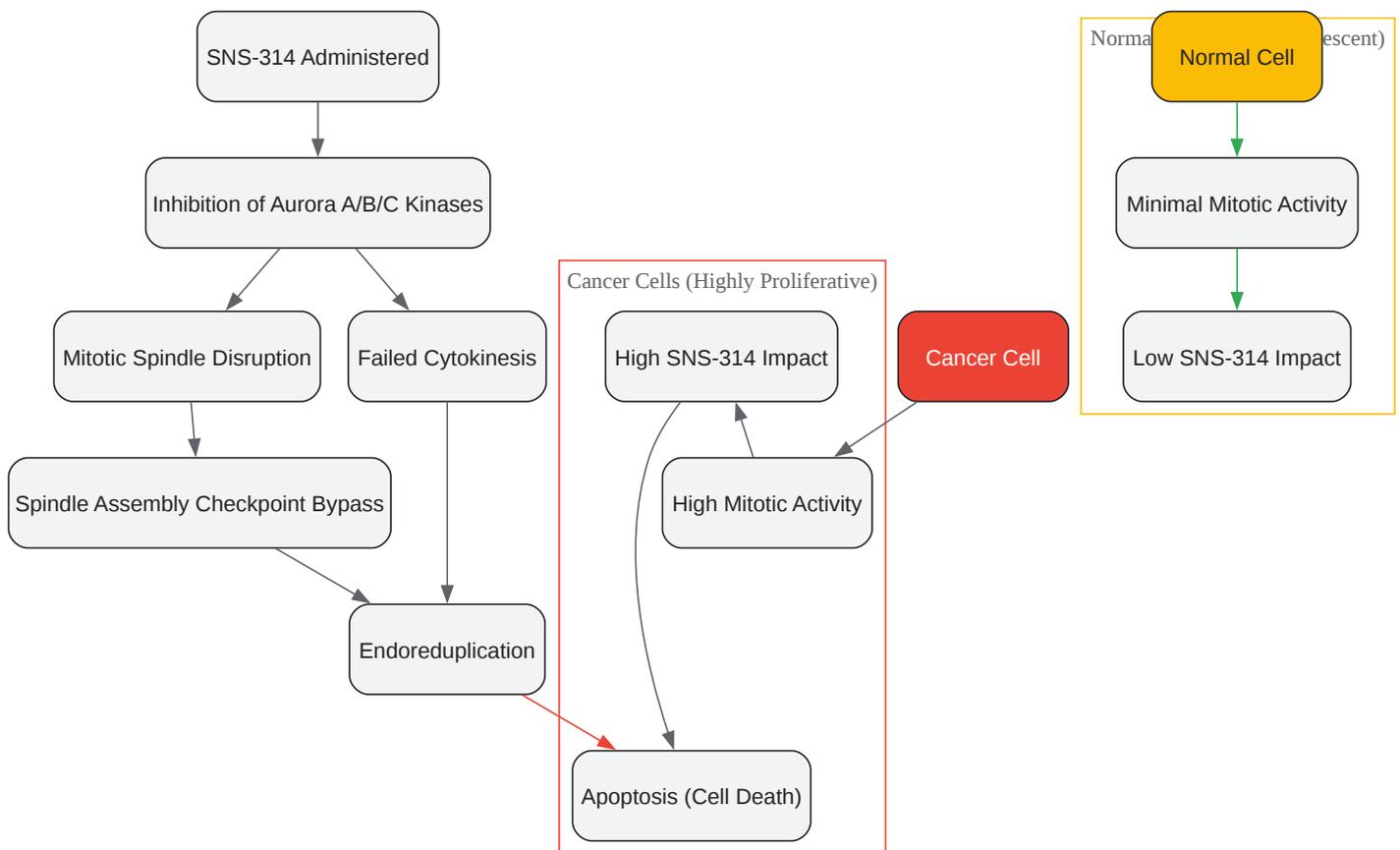
In Vivo Efficacy and Toxicity Modeling

Preclinical animal models can assess both anti-tumor activity and general toxicity [2].

- **Animal Model:** Use immunocompromised mice (e.g., nu/nu mice) implanted with human cancer cell xenografts (e.g., HCT116).
- **Dosing Regimen:**
 - Test doses such as **50 mg/kg** and **100 mg/kg** of **SNS-314** Mesylate via intraperitoneal (i.p.) injection [2].
 - Monitor for signs of toxicity, including body weight loss, reduced activity, and blood counts (indicative of bone marrow suppression).
- **Pharmacodynamic (PD) Biomarker Analysis:**
 - Analyze tumor tissues for evidence of target engagement. A key biomarker is the reduction of **phosphorylated histone H3** levels, which indicates effective inhibition of Aurora B kinase activity in vivo [2].
 - Look for other markers of drug effect, such as increased **caspase-3** (apoptosis) and enlarged nuclei [2].

Mechanism of Action & Therapeutic Window

The following diagram illustrates the theoretical basis for **SNS-314**'s selective toxicity toward cancer cells, which is key to understanding its potential therapeutic window.



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Frequently Asked Questions

What is the primary rationale behind developing SNS-314 for cancer? SNS-314 exploits a fundamental difference between most cancer cells and normal cells: **rapid and continuous proliferation**. By inhibiting Aurora kinases, which are essential for cell division, it selectively targets and kills tumor cells that are actively dividing, while largely sparing quiescent normal cells [1].

Are there any specific biomarkers to monitor SNS-314 activity and potential toxicity? Yes. A key pharmacodynamic biomarker for Aurora B inhibition is a reduction in **phosphorylated histone H3** in tumor tissue. For monitoring potential toxicity, standard hematological and biochemical panels should be used to check for bone marrow suppression (neutropenia, thrombocytopenia) and other organ toxicities [2].

Has clinical data for SNS-314 been published? A Phase I clinical trial (NCT00519662) for patients with advanced solid tumors has been completed. However, the final results and conclusions from this study do not appear to be readily available in the public literature at this time [2].

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References

1. - SNS : Uses, Interactions, Mechanism of Action | DrugBank Online 314 [go.drugbank.com]
2. [selleckchem.com/products/sns-314-mesylate.html](https://www.selleckchem.com/products/sns-314-mesylate.html) [selleckchem.com]
3. Aurora kinase B: Critical Target for Merkel Cell Carcinoma [pmc.ncbi.nlm.nih.gov]

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